2,2,7,7-Tetramethyl-1,4-thiazepan-5-one
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Overview
Description
2,2,7,7-Tetramethyl-1,4-thiazepan-5-one: is a heterocyclic compound with a unique structure characterized by a seven-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,7,7-tetramethyl-1,4-thiazepane with an oxidizing agent to form the desired thiazepanone ring . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,7,7-Tetramethyl-1,4-thiazepan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepanone to its corresponding thiazepane.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazepanones, depending on the specific reagents and conditions used.
Scientific Research Applications
2,2,7,7-Tetramethyl-1,4-thiazepan-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the ring structure allow it to form stable complexes with metal ions, which can catalyze various biochemical reactions. Additionally, its unique structure enables it to interact with biological macromolecules, potentially inhibiting or modifying their function .
Comparison with Similar Compounds
Similar Compounds
1,4-Thiazepan-5-one: Lacks the tetramethyl substitution, resulting in different chemical properties.
2,2,4,4-Tetramethyl-1,3-thiazepan-5-one: Similar structure but different ring size and substitution pattern.
3,3,7,7-Tetramethyl-1,2,5-trithiepane: Contains additional sulfur atoms, leading to different reactivity
Uniqueness
2,2,7,7-Tetramethyl-1,4-thiazepan-5-one is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it particularly useful in applications requiring precise molecular interactions and stability.
Properties
Molecular Formula |
C9H17NOS |
---|---|
Molecular Weight |
187.30 g/mol |
IUPAC Name |
2,2,7,7-tetramethyl-1,4-thiazepan-5-one |
InChI |
InChI=1S/C9H17NOS/c1-8(2)5-7(11)10-6-9(3,4)12-8/h5-6H2,1-4H3,(H,10,11) |
InChI Key |
ITHNPWCYVPLPQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)NCC(S1)(C)C)C |
Origin of Product |
United States |
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